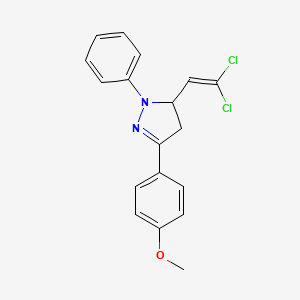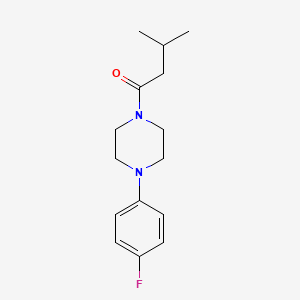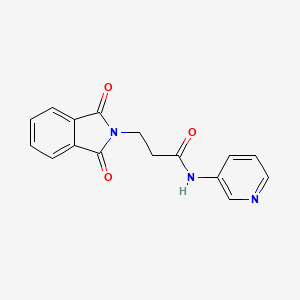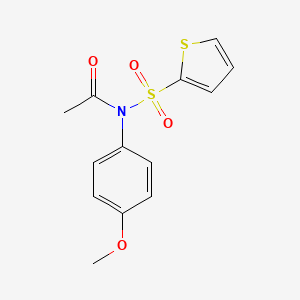![molecular formula C25H27N3O B5598916 N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5598916.png)
N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(1-naphthylmethyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including acetylation, protection, reaction with piperazine, and deacetylation to obtain the target product. For example, the synthesis of a related compound, 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, was achieved with a yield of over 56.9%, confirmed by IR, 1HNMR, and MS techniques (Wang Xiao-shan, 2011).
Molecular Structure Analysis
Molecular structure analysis, including crystal structure studies and density functional theory (DFT) calculations, provide insights into the compound's reactive sites for electrophilic and nucleophilic interactions. For instance, studies on similar compounds have shown how molecular Hirshfeld surface analysis can reveal the nature of intermolecular contacts, contributing to understanding the compound's stability and interactions within a crystal lattice (K. Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are often studied through their interactions with biological receptors or their behavior in synthetic pathways. For example, piperazine derivatives have been prepared and evaluated as 5-HT7 receptor antagonists, showing significant activity and selectivity across different serotonin and dopamine receptor subtypes (Juhee Yoon et al., 2008).
Physical Properties Analysis
Physical properties, such as solubility and lipophilicity, play a crucial role in the compound's pharmacokinetic profile and its potential as a therapeutic agent. Studies on analogs and derivatives can offer insights into optimizing these properties for better drug delivery and efficacy (J. Rautio et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity with different functional groups and the impact of structural modifications on receptor affinity, are essential for tailoring compounds for specific therapeutic targets. For instance, modifications on the piperazine ring of related compounds have been explored for selective binding and activity at sigma receptors, showcasing the importance of structural features in designing compounds with desired biological activities (F. Berardi et al., 2005).
Wissenschaftliche Forschungsanwendungen
Receptor Antagonism and Imaging Applications
5-HT7 Receptor Antagonism : Compounds structurally related to the one have been synthesized and evaluated for their antagonistic properties against 5-HT7 receptors. Such compounds exhibit potential in neurological research, especially in understanding the complex roles of serotonin receptors in brain function (Yoon et al., 2008).
Sigma-1 Receptor Binding : Analogs have been prepared to explore affinities and selectivities by radioligand binding assays at sigma-1 and sigma-2 receptors, indicating their potential use in PET imaging and cancer research. Some of these compounds demonstrated significant antiproliferative activity, highlighting their relevance in tumor therapy studies (Berardi et al., 2005).
Fluorescent Ligands for 5-HT1A Receptors : Derivatives with an environment-sensitive fluorescent moiety have been synthesized for potential use in visualizing 5-HT1A receptors. These compounds combine high receptor affinity with good fluorescence properties, offering a tool for receptor localization and density studies in various biological contexts (Lacivita et al., 2009).
Drug Delivery and Molecular Interaction Studies
Prodrugs for Topical Delivery : Novel esters of 2-(6-methoxy-2-naphthyl)propionic acid have been synthesized for potential use in topical drug delivery. These prodrugs exhibit enhanced skin permeation, offering insights into improving drug delivery mechanisms through molecular modification (Rautio et al., 2000).
Antimicrobial Activity : Some derivatives have shown promising antimicrobial activities, representing potential research avenues in the development of new antibacterial and antifungal agents. This underscores the compound's relevance in addressing resistance and identifying novel antimicrobial strategies (Bektaş et al., 2010).
Molecular Docking and Nanoparticle Conjugation : Studies involving the conjugation of silver nanoparticles with methoxyphenyl piperazine-dithiocarbamate highlight the compound's potential in developing targeted imaging agents. These applications demonstrate the versatility of the compound in enhancing detection limits in optical imaging (Chaturvedi et al., 2018).
Eigenschaften
IUPAC Name |
(E,E)-3-(2-methoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]prop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-29-25-14-5-3-9-22(25)12-7-15-26-28-18-16-27(17-19-28)20-23-11-6-10-21-8-2-4-13-24(21)23/h2-15H,16-20H2,1H3/b12-7+,26-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFGHELXEJKWAC-QTVPBASASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(1-naphthylmethyl)-1-piperazinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5598837.png)
![2-[4-(cyclopentylamino)-2-quinazolinyl]phenol](/img/structure/B5598855.png)
![ethyl [(4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5598862.png)




![2-(4-chlorophenyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5598897.png)



![3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5598928.png)

![4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5598944.png)